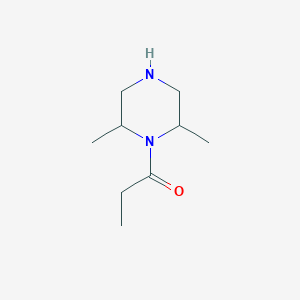

1-(2,6-Dimethylpiperazin-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-4-9(12)11-7(2)5-10-6-8(11)3/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSAGYLGVCPFKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CNCC1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90667964 | |

| Record name | 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4204-02-8 | |

| Record name | 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90667964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 1 2,6 Dimethylpiperazin 1 Yl Propan 1 One and Its Analogs

Direct Synthesis Approaches to the Piperazine (B1678402) Ring System

The formation of the 2,6-dimethylpiperazine (B42777) skeleton, the central scaffold of the target compound, can be achieved through several distinct synthetic strategies, each employing different precursors and reaction mechanisms.

Reductive Amination Strategies in Piperazine Formation

Reductive amination serves as a key method for forming the piperazine ring, often starting from carbonyl compounds. The one-step reductive amination of 1-hydroxy-2-propanone (acetol) with ammonia (B1221849) over metal catalysts is a notable example. While the primary product of this reaction is often 2-aminopropanol, cis and trans isomers of 2,5- and 2,6-dimethylpiperazines are consistently formed as major by-products. fkit.hr The reaction mechanism involves the initial formation of an amino alcohol, which can then undergo intermolecular condensation and cyclization.

The process is typically carried out in a continuous fixed-bed reactor at elevated temperatures. The choice of catalyst, such as nickel or copper-based systems, and the molar ratios of reactants like hydrogen and ammonia, significantly influence the selectivity towards the desired dimethylpiperazine isomers. fkit.hr For instance, studies have shown that with a nickel catalyst at 130 °C, the concentrations of dimethylpiperazine by-products are influenced by the molar ratio of H₂/NH₃. fkit.hr

Table 1: By-products in Reductive Amination of 1-Hydroxy-2-propanone

| Carbonyl Precursor | Aminating Agent | Catalyst Type | Primary Product | Key Piperazine By-products |

|---|---|---|---|---|

| 1-Hydroxy-2-propanone | Ammonia (NH₃) | Nickel, Copper | 2-Aminopropanol | 2,5-Dimethylpiperazine, 2,6-Dimethylpiperazine (cis/trans) |

Catalytic Reductive Cyclization of Dioximes from Primary Amines

A versatile and modern approach to constructing substituted piperazine rings involves the catalytic reductive cyclization of dioximes. mdpi.comresearchgate.netnih.gov This strategy begins with the conversion of a primary amine into a bis(oximinoalkyl)amine through a sequential double Michael addition to nitrosoalkenes. mdpi.comresearchgate.net The resulting dioxime then undergoes a stereoselective catalytic reductive cyclization to form the piperazine ring. mdpi.com

The proposed mechanism for this cyclization involves several key steps:

Catalytic hydrogenolysis of the two N-O bonds to yield a diimine intermediate. mdpi.comnih.gov

Cyclization of the diimine to form a dihydropyrazine. mdpi.comnih.gov

Subsequent hydrogenation and elimination of ammonia to afford the final piperazine product. mdpi.comnih.gov

This method has been shown to be highly effective for creating 2,6-disubstituted piperazines, often with a strong preference for the cis-isomer. mdpi.com The stereoselectivity is attributed to the addition of dihydrogen from the less sterically hindered side of an intermediate. mdpi.comnih.gov A variety of catalysts can be employed, with 5%-Pd/C being a common choice. mdpi.com

Table 2: Synthesis of 2,6-Disubstituted Piperazines via Dioxime Cyclization

| Primary Amine Precursor | Nitrosoalkene Precursor (R¹ group) | Resulting Piperazine (R², R³ substituents) | Yield | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| n-Butylamine | Me | 4-n-Butyl-2,6-dimethylpiperazine | 69% | >20:1 |

| Cyclopentylamine | Me | 4-Cyclopentyl-2,6-dimethylpiperazine | 69% | 2.8:1 |

| (S)-α-Phenylethylamine | Me | 2,6-Dimethyl-4-((S)-1-phenylethyl)piperazine | 62% | 3:1 |

Data sourced from Pospelov, E. V., et al. (2023). mdpi.com

Cyclization Reactions from Diamine Precursors

The construction of the piperazine ring from linear diamine precursors is a classical and widely used method. nih.gov For the synthesis of 2,6-dimethylpiperazine, precursors such as appropriately substituted ethylenediamine (B42938) derivatives or amino alcohols like 2-aminopropanol are utilized. A continuous process for synthesizing cis-2,6-dimethylpiperazine (B139716) has been described involving the cyclization of N-β-hydroxypropyl-1,2-propanediamine over a Cu-Cr-Fe/γ-Al₂O₃ catalyst. researchgate.net Similarly, the bimolecular cycloamination of isopropanolamine (a synonym for 2-aminopropanol) in the presence of hydrogenation-dehydrogenation catalysts can yield 2,5- and 2,6-dimethylpiperazine isomers. researchgate.net

The synthesis of piperazine and its derivatives from ethylenediamine and an α-halophenyl acetic acid ester has also been reported, which proceeds through a 2-keto-3-phenylpiperazine intermediate. google.com These methods generally require high temperatures and pressures and can result in mixtures of products that necessitate careful purification. google.com

Photoredox Catalysis for Piperazine Core Construction

Recent advancements in synthetic chemistry have introduced photoredox catalysis as a powerful tool for constructing complex heterocyclic scaffolds, including the piperazine core. acs.orgnih.gov These methods often operate under mild conditions using visible light to initiate the desired transformations. tcichemicals.com

One such strategy involves a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes to access 2-substituted piperazines. tcichemicals.comorganic-chemistry.org An imine intermediate is formed, and subsequent photoinitiated decarboxylative annulation, often catalyzed by an iridium-based complex under blue LED irradiation, yields the piperazine product. tcichemicals.com Another approach utilizes the direct oxidation of a suitable substrate followed by a 6-endo-trig radical cyclization with an in situ generated imine to furnish the piperazine core. acs.orgnih.gov These photoredox methods offer a programmable and operationally simple route to highly diverse C-substituted piperazines, often avoiding the need for pre-functionalized substrates. acs.orgnih.gov

Functionalization and Derivatization of Pre-formed Piperazine Cores

Once the 2,6-dimethylpiperazine scaffold is obtained, the final step in synthesizing 1-(2,6-dimethylpiperazin-1-yl)propan-1-one is the introduction of the propionyl group onto one of the nitrogen atoms.

Alkylation and Acylation of Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through reactions with electrophiles. N-alkylation and N-acylation are the most common methods for derivatizing the piperazine core. nih.govnih.gov

To synthesize the target compound, 2,6-dimethylpiperazine is subjected to an acylation reaction. This is typically achieved using an acylating agent such as propionic anhydride (B1165640) or propionyl chloride. Research has demonstrated the successful N-acylation of various N-substituted 2,6-dimethylpiperazines with propionic anhydride to yield the corresponding N-propionyl derivatives. mdpi.com For example, 4-substituted-2,6-dimethylpiperazines were N-acylated using this method to produce the final products in good yields. mdpi.com This reaction directly attaches the propan-1-one functional group to the piperazine nitrogen, completing the synthesis.

Table 3: N-Acylation of 2,6-Dimethylpiperazine Derivatives

| Starting Piperazine | Acylating Agent | Product | Yield |

|---|---|---|---|

| 4-n-Butyl-2,6-dimethylpiperazine | Propionic anhydride | 1-(4-Butyl-2,6-dimethylpiperazin-1-yl)propan-1-one | 69% |

| 4-Cyclopentyl-2,6-dimethylpiperazine | Propionic anhydride | 1-(4-Cyclopentyl-2,6-dimethylpiperazin-1-yl)propan-1-one | 69% |

| 2,6-Dimethyl-4-((S)-1-phenylethyl)piperazine | Propionic anhydride | 1-(2,6-Dimethyl-4-((S)-1-phenylethyl)piperazin-1-yl)propan-1-one | 62% |

Data sourced from Pospelov, E. V., et al. (2023). mdpi.com

Mannich Reaction Approaches Utilizing Substituted Piperazines

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com This reaction offers a powerful method for C-C bond formation and the introduction of an aminomethyl group. adichemistry.com For the synthesis of ketonic Mannich bases derived from substituted piperazines, a ketone, formaldehyde, and a piperazine derivative are reacted, often under acidic conditions. adichemistry.com

The general mechanism begins with the formation of an iminium ion from the amine (2,6-dimethylpiperazine) and the aldehyde. wikipedia.orgadichemistry.com The ketone (in this case, a propiophenone (B1677668) precursor) tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. The resulting product is a β-amino carbonyl compound, known as a Mannich base. wikipedia.org

A study on the synthesis of Mannich bases from the related cis,trans-2,5-dimethylpiperazine demonstrated that bis-aminomethylation is a common outcome, where both nitrogen atoms of the piperazine ring react. To achieve mono-substitution, which would be required for synthesizing analogs of 1-(2,6-dimethylpiperazin-1-yl)propan-1-one, an amine-exchange reaction (transamination) can be employed. This involves reacting a pre-formed Mannich base (e.g., 3-dimethylamino-1-aryl-1-propanone) with the desired substituted piperazine. This indirect route can provide better control and yield for the mono-substituted product.

Advanced Structural Characterization and Stereochemical Insights of 1 2,6 Dimethylpiperazin 1 Yl Propan 1 One

Spectroscopic Elucidation for Definitive Structure Confirmation

Spectroscopic methods provide a detailed picture of the molecule's atomic and functional group composition. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (FT-IR and Raman) are indispensable for a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC, DEPT, NOESY)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one, a full suite of NMR experiments would be required to assign all proton and carbon signals and to determine the compound's stereochemistry.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propanoyl group and the 2,6-dimethylpiperazine (B42777) moiety. The ethyl group of the propanoyl substituent would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and a triplet for the terminal methyl protons (-CH₃). The piperazine (B1678402) ring protons would exhibit more complex signals, with distinct chemical shifts for the methine protons at the C2 and C6 positions and the methylene protons at the C3 and C5 positions. The methyl groups attached to the piperazine ring would appear as doublets. Crucially, due to the presence of cis and trans isomers, two distinct sets of signals for the piperazine ring protons would likely be observed, with their integration ratio revealing the diastereomeric ratio of the sample. nih.govbeilstein-journals.orgchemrxiv.org

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. A characteristic signal for the amide carbonyl carbon (C=O) is expected to appear in the downfield region (typically 170-175 ppm). Signals for the carbons of the piperazine ring and the propanoyl group would appear in the aliphatic region. Similar to the proton spectrum, the presence of cis and trans isomers would result in a doubling of the signals for the carbons of the piperazine moiety. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, specifically DEPT-90 and DEPT-135, would be used to differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. A DEPT-90 spectrum would show only the CH signals, while a DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. This would be instrumental in assigning the carbons of the piperazine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. It is essential for unambiguously assigning the signals in both the ¹H and ¹³C spectra by linking the proton and carbon frameworks. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is critical for determining the stereochemistry of the 2,6-dimethylpiperazine ring. jeol.com This technique detects through-space interactions between protons that are in close proximity. For the cis isomer, a cross-peak would be expected between the two methyl groups at the C2 and C6 positions, as they are on the same face of the ring. Conversely, this correlation would be absent in the trans isomer, where the methyl groups are on opposite faces. This provides a definitive method for assigning the stereochemistry of the major and minor diastereomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~172 |

| Propanoyl-CH₂ | ~2.4 (quartet) | ~28 |

| Propanoyl-CH₃ | ~1.1 (triplet) | ~10 |

| Piperazine-CH (C2/C6) | ~4.0-4.5 (multiplet) | ~48-52 |

| Piperazine-CH₂ (C3/C5) | ~2.5-3.5 (multiplet) | ~45-50 |

| Piperazine-CH₃ | ~1.2 (doublet) | ~18-20 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and the specific isomer (cis/trans). The presence of both isomers would lead to two sets of signals for the piperazine moiety.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one, with a molecular formula of C₁₀H₂₀N₂O, the calculated monoisotopic mass is 184.15756 Da. HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would measure the mass of the protonated molecule [M+H]⁺ to within a few parts per million (ppm) of its theoretical value. nih.govnih.govnih.gov This level of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses, such as the propanoyl group or fragments of the piperazine ring. researchgate.netresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman). nih.gov For 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one, these techniques would provide complementary information.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the methyl and methylene groups in the 2850-3000 cm⁻¹ region and C-N stretching vibrations around 1100-1300 cm⁻¹. nih.govdergipark.org.trscispace.com

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. While the polar C=O bond would show a weaker signal in the Raman spectrum, the C-C and C-H symmetric stretching and bending vibrations of the aliphatic portions of the molecule would be more prominent. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2850-3000 (strong) | 2850-3000 (strong) |

| C=O Stretch (Amide) | 1630-1680 (very strong) | 1630-1680 (medium) |

| CH₂/CH₃ Bending | 1350-1470 (medium) | 1350-1470 (medium) |

| C-N Stretch | 1100-1300 (medium) | 1100-1300 (weak) |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Should a suitable single crystal of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one be obtained, single-crystal X-ray diffraction would provide the most definitive and unambiguous structural information. researchgate.net This technique would yield a three-dimensional model of the molecule as it exists in the crystal lattice, providing precise data on bond lengths, bond angles, and torsion angles.

This analysis would unequivocally confirm the molecular connectivity and, most importantly, the solid-state conformation and stereochemistry. It would reveal the conformation of the piperazine ring, which is expected to adopt a chair-like geometry to minimize steric strain. nih.gov Furthermore, X-ray crystallography would definitively establish the relative stereochemistry of the two methyl groups, confirming whether the crystallized molecule is the cis or trans isomer. The analysis also provides insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing arrangement.

Stereochemical Analysis of the 2,6-Dimethylpiperazine Moiety

The presence of two stereocenters at the C2 and C6 positions of the piperazine ring gives rise to cis-trans isomerism. wikipedia.org The two methyl groups can either be on the same side of the ring's plane (cis isomer) or on opposite sides (trans isomer). These two diastereomers are distinct chemical compounds with different physical properties and potentially different biological activities.

Investigation of Cis-Trans Isomerism and Diastereomeric Ratios

The synthesis of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one, starting from 2,6-dimethylpiperazine, would likely result in a mixture of the cis and trans diastereomers. google.com The ratio of these isomers is dependent on the stereochemistry of the starting material and the reaction conditions. A key aspect of the compound's characterization is the determination of this diastereomeric ratio.

As mentioned in the NMR section, ¹H NMR spectroscopy is the primary method for quantifying the diastereomeric ratio in the solution state. chemrxiv.orgrsc.org The spectra of the cis and trans isomers are expected to be different, particularly for the protons on and near the piperazine ring. By identifying a pair of non-overlapping signals unique to each isomer (e.g., the methyl proton signals) and comparing their integrated areas, a precise quantitative measure of the ratio of the two diastereomers in the mixture can be obtained. nih.gov This analysis is crucial for ensuring the reproducibility of the synthesis and for understanding the stereochemical outcome of the reaction.

Conformational Studies of the Piperazine Ring System

The conformational landscape of the 1-(2,6-dimethylpiperazin-1-yl)propan-1-one molecule is primarily governed by the piperazine ring, a six-membered heterocycle. Like cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize torsional and steric strain. nih.govresearchgate.net However, the substitution pattern introduces significant complexity.

The 2,6-dimethylpiperazine core can exist as cis and trans diastereomers. In the trans-isomer, the two methyl groups can be situated in a diequatorial arrangement, which is generally the most thermodynamically stable conformation, or a diaxial arrangement. The cis-isomer typically undergoes rapid ring inversion, leading to an equilibrium of conformers where one methyl group is axial and the other is equatorial. The thermodynamically favored chair conformation is significantly more stable than boat or twist-boat forms. nih.govresearchgate.net

The addition of the propanoyl group at the N1 position introduces further conformational constraints. N-acylation of piperazine rings is known to create a hindered rotation around the amide (C-N) bond due to its partial double-bond character. nih.gov This results in the existence of distinct rotamers. Furthermore, studies on related 1-acyl 2-substituted piperazines have indicated a preference for the axial orientation of the substituent at the C2 position. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding in certain contexts. nih.gov The interplay between the N-acyl group and the C-methyl groups influences the ring's inversion barrier and the equilibrium between different chair and boat conformations. nih.govnih.gov

Table 1: Potential Conformations of the 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one Ring This table outlines the principal theoretical conformations for the cis and trans isomers of the piperazine ring system and their expected relative stability based on established principles of stereochemistry.

| Diastereomer | Conformation | Methyl Group Orientations | Expected Relative Stability | Key Steric Interactions |

| trans | Chair | Diequatorial | High | Minimal 1,3-diaxial interactions. |

| trans | Chair | Diaxial | Low | Significant 1,3-diaxial interactions. |

| cis | Chair | Axial/Equatorial | Moderate | Undergoes ring flip; steric strain present. |

| trans/cis | Boat/Twist-Boat | Various | Very Low | High torsional and flagpole interactions. |

Chiral Resolution and Enantioselective Synthesis Approaches

The 2,6-dimethylpiperazine moiety in 1-(2,6-dimethylpiperazin-1-yl)propan-1-one contains two stereocenters at the C2 and C6 positions. This gives rise to chirality in the trans-isomer, which exists as a pair of enantiomers: (2R,6R) and (2S,6S). The cis-isomer (2R,6S) is a meso compound and is achiral. The separation of the trans-enantiomers and the targeted synthesis of a single enantiomer are crucial for applications where stereochemistry dictates biological activity.

Chiral Resolution

The separation of the racemic mixture of (2R,6R)- and (2S,6S)-1-(2,6-dimethylpiperazin-1-yl)propan-1-one can be achieved through chiral chromatography, most notably High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. mdpi.com Preparative chiral HPLC can be used to isolate enantiomerically pure samples. nih.govresearchgate.net

Table 2: Representative Method for Chiral HPLC Resolution This table presents a hypothetical but plausible set of parameters for the chiral resolution of trans-1-(2,6-dimethylpiperazin-1-yl)propan-1-one enantiomers, based on established methodologies for similar chiral compounds.

| Parameter | Specification | Purpose |

| Column | Chiralpak® IA or similar polysaccharide-based CSP | Provides the chiral environment for separation. |

| Mobile Phase | Hexane/Isopropanol/Diethylamine mixture | Optimizes enantioselectivity and retention. |

| Flow Rate | 1.0 mL/min | Controls the speed of separation. |

| Detection | UV at 220 nm | Monitors the elution of the separated compounds. |

| Temperature | 25 °C | Ensures reproducible chromatographic conditions. |

Enantioselective Synthesis

To avoid the need for resolution, enantioselective synthesis aims to produce a single desired enantiomer directly. Such approaches typically involve the use of chiral starting materials, auxiliaries, or catalysts. nih.govscispace.com

One plausible strategy is a chiral pool synthesis , which utilizes readily available, enantiopure starting materials. For instance, the synthesis could commence from D- or L-alanine. The inherent chirality of the amino acid would be used to construct the piperazine ring, thereby setting the stereochemistry at the C2 and C6 positions to yield the desired (2R,6R) or (2S,6S) product, respectively. Another advanced approach involves asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other in a key bond-forming step. The cyclodehydration of specific oxoacids using a chiral reagent like (R)-phenylglycinol has been shown to produce chiral non-racemic lactams, which are precursors to piperidines and could be adapted for piperazine synthesis. nih.govrsc.org

Table 3: Overview of Potential Enantioselective Synthesis Strategies This table summarizes potential strategies for the enantioselective synthesis of the target compound, highlighting the core principles of each approach.

| Strategy | Description | Key Advantages |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials (e.g., D- or L-alanine) to build the chiral framework. | High enantiomeric purity is often achievable; relies on naturally available chiral molecules. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, then cleaved. | Can be highly effective and predictable; a wide range of auxiliaries are known. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. | Highly efficient (low catalyst loading); enables diverse transformations. |

Computational and Theoretical Chemistry Investigations of 1 2,6 Dimethylpiperazin 1 Yl Propan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1-(2,6-dimethylpiperazin-1-yl)propan-1-one, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. This process finds the lowest energy conformation of the molecule, providing a foundational understanding of its shape and the spatial relationship between its constituent atoms. The electronic structure, including the distribution of electrons, can also be mapped, revealing key features that govern its properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative for a molecule of this type, as specific experimental or calculated values for 1-(2,6-dimethylpiperazin-1-yl)propan-1-one are not available in the reviewed literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites). For 1-(2,6-dimethylpiperazin-1-yl)propan-1-one, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Conversely, positive potentials might be found around the hydrogen atoms.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic view of a molecule's behavior.

Molecules with rotatable bonds, such as 1-(2,6-dimethylpiperazin-1-yl)propan-1-one, can exist in various conformations. Conformational analysis involves exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them. Energy minimization techniques are used to find the lowest energy conformation, which is the most likely structure of the molecule under normal conditions. Understanding the conformational landscape is crucial for predicting how the molecule might interact with other molecules, such as biological receptors.

Theoretical Vibrational Frequency Assignments and Comparison with Experimental Data

A comprehensive search of scientific literature and chemical databases has revealed no specific studies detailing the theoretical and experimental vibrational frequencies for the compound 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one. Consequently, a direct comparison between calculated and experimental data for this particular molecule cannot be provided at this time.

However, to offer a foundational understanding of what such an analysis would entail, this section will outline the general methodology and principles applied in the computational and theoretical investigation of molecular vibrations, using related piperazine (B1678402) derivatives as illustrative examples.

General Methodology

The theoretical vibrational analysis of a molecule like 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one would typically be performed using quantum chemical calculations, most commonly through Density Functional Theory (DFT). This computational method is well-regarded for its ability to provide a good balance between accuracy and computational cost, making it suitable for molecules of this size.

The process generally involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule, its lowest energy conformation. This is achieved by optimizing the molecular geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

Frequency Calculation: Once the optimized geometry is obtained, the harmonic vibrational frequencies are calculated. This calculation also confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor.

Vibrational Mode Assignment: The character of each calculated vibrational mode is determined by visualizing the atomic motions and through a detailed analysis of the Potential Energy Distribution (PED).

Expected Vibrational Modes

Based on the functional groups present in 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one, a theoretical vibrational analysis would focus on identifying the characteristic frequencies for the following groups:

C=O (Carbonyl) Stretching: The propan-1-one moiety contains a carbonyl group, which is expected to exhibit a strong, characteristic stretching vibration. In similar aliphatic ketones, this band typically appears in the experimental infrared (IR) spectrum in the region of 1715-1700 cm⁻¹.

C-H (Alkyl) Stretching and Bending: The molecule has several methyl (CH₃) and methylene (B1212753) (CH₂) groups in the piperazine ring and the propyl chain. These would give rise to symmetric and asymmetric stretching vibrations, typically in the 3000-2850 cm⁻¹ region, as well as various bending (scissoring, wagging, twisting, and rocking) modes at lower frequencies.

C-N (Amine) Stretching: The C-N bonds within the piperazine ring and connecting to the propanoyl group would have stretching vibrations in the fingerprint region of the spectrum, generally between 1250 and 1020 cm⁻¹.

Piperazine Ring Vibrations: The piperazine ring itself will have characteristic ring stretching and deformation modes.

Comparison with Experimental Data

To validate the theoretical calculations, the computed vibrational spectrum would be compared with experimentally recorded spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. This comparison allows for a reliable assignment of the observed spectral bands to specific molecular vibrations.

For instance, studies on other piperazine derivatives have shown good agreement between DFT-calculated vibrational frequencies and experimental data after appropriate scaling. dergipark.org.tr This correlation provides confidence in the accuracy of the computational model and allows for a detailed interpretation of the experimental spectra.

Illustrative Data Table Structure

If data were available for 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one, it would be presented in a table similar to the one below. This table would compare the calculated (scaled) and experimental vibrational frequencies and provide an assignment for each mode based on the PED.

Table 1: Hypothetical Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one

| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Assignment (PED %) |

|---|---|---|---|

| Data | Data | Data | ν(C=O) |

| Data | Data | Data | νₐₛ(CH₃) |

| Data | Data | Data | νₛ(CH₃) |

| Data | Data | Data | νₐₛ(CH₂) |

| Data | Data | Data | νₛ(CH₂) |

| Data | Data | Data | δ(CH₃) |

| Data | Data | Data | δ(CH₂) |

| Data | Data | Data | ν(C-N) |

Note: The table above is for illustrative purposes only, as specific experimental and theoretical data for 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one are not currently available in the searched literature.

Chemical Reactivity and Transformation Pathways of 1 2,6 Dimethylpiperazin 1 Yl Propan 1 One

Mechanistic Investigations of Intramolecular and Intermolecular Reactions

The structure of 1-(2,6-dimethylpiperazin-1-yl)propan-1-one is most amenable to intermolecular reactions, where it interacts with external reagents. The primary sites for these reactions are the electrophilic carbon of the propan-1-one carbonyl group and the nucleophilic nitrogen atom (N-4) of the piperazine (B1678402) ring.

Intermolecular reactions would include nucleophilic additions to the carbonyl group and nucleophilic substitutions at the N-4 nitrogen. These reactions involve the interaction of the molecule with separate chemical entities.

Intramolecular reactions, where different parts of the same molecule react with each other, are less likely for this compound in its ground state. Such reactions typically require the presence of two functional groups positioned in a way that allows for the formation of a stable cyclic transition state, which is not an inherent feature of this molecule's structure.

Reactivity of the Propan-1-one Carbonyl Group

The carbonyl group (C=O) is characterized by a polarized double bond, with the oxygen atom being more electronegative than the carbon atom. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic Addition and Reduction Reactions

Nucleophilic addition is a fundamental reaction of ketones. academie-sciences.frslideshare.net A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide ion yields the final alcohol product.

A key example of this reactivity is the reduction of the ketone to a secondary alcohol. This is typically accomplished using hydride reagents, which act as a source of the nucleophilic hydride ion (H⁻).

| Reaction Type | Reagent | Product |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-(2,6-Dimethylpiperazin-1-yl)propan-1-ol |

| Grignard Reaction | Alkyl/Aryl magnesium halide (R-MgX) | Tertiary alcohol |

| Cyanohydrin Formation | Hydrogen cyanide (HCN) | Cyanohydrin derivative |

Condensation Reactions (e.g., Imine/Schiff Base Formation)

The carbonyl group of 1-(2,6-dimethylpiperazin-1-yl)propan-1-one can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. nih.gov

The mechanism proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. researchgate.net Subsequent protonation of the hydroxyl group allows for its elimination as water, followed by deprotonation to yield the stable C=N double bond of the imine. masterorganicchemistry.comyoutube.com

| Reactant | Reaction Conditions | General Product Structure |

| Primary Amine (R-NH₂) | Acid catalyst (e.g., H⁺), removal of water | Schiff Base/Imine |

Reactivity of the Piperazine Nitrogen Atoms (N-1 and N-4)

The piperazine ring contains two nitrogen atoms with distinct chemical environments and reactivities. The N-1 nitrogen is part of an amide functional group, where its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. This delocalization significantly reduces its nucleophilicity, making it largely unreactive. In contrast, the N-4 nitrogen is a secondary amine, and its lone pair of electrons makes it a nucleophilic center capable of participating in various reactions. nih.gov

Oxidation Reactions (e.g., N-oxide formation)

The N-4 nitrogen atom can be oxidized to form an N-oxide. N-oxidation is a common reaction for tertiary amines, and while the nitrogen in the parent molecule is secondary, it would first need to be converted to a tertiary amine (via reactions described in 5.3.2) before this oxidation. google.com The oxidation is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com Heterocyclic N-oxides are a class of compounds with diverse chemical properties and biological activities. thieme-connect.denih.gov

| Substrate | Oxidizing Agent | Product |

| N-alkylated derivative (tertiary amine) | Hydrogen peroxide (H₂O₂), m-CPBA | N-oxide derivative |

Nucleophilic Substitution Reactions with Halogenated Compounds

The nucleophilic N-4 secondary amine is capable of reacting with halogenated compounds, such as alkyl halides, in a nucleophilic substitution reaction. researchgate.net This reaction, often proceeding through an S_N2 mechanism, results in the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group. uci.edu This alkylation process converts the secondary amine into a tertiary amine, which has different chemical and physical properties.

| Electrophile | Reaction Type | Product |

| Alkyl Halide (R-X) | Nucleophilic Substitution (Alkylation) | 1-(4-Alkyl-2,6-dimethylpiperazin-1-yl)propan-1-one |

| Acyl Halide (RCO-X) | Nucleophilic Acyl Substitution (Acylation) | 1-(4-Acyl-2,6-dimethylpiperazin-1-yl)propan-1-one |

Formation of Novel Derivatives and Analogues through Chemical Transformations

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the chemical reactivity and transformation pathways of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one for the formation of novel derivatives and analogues.

The conducted searches aimed to identify published research detailing the use of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one as a starting material or intermediate in synthetic reactions. These searches included queries focused on its derivatization, alkylation, condensation reactions, and other chemical transformations.

The search results yielded information on the synthesis and reactivity of various other piperazine and diketopiperazine derivatives. For instance, studies were found detailing the synthesis of pyrrolopiperazine-2,6-diones nih.govresearchgate.net, substituted piperazinones researchgate.net, and 1,2,4-oxadiazin-5(6H)-one derivatives mdpi.com. However, none of these documents described reaction schemes or methodologies originating from 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one.

Therefore, detailed research findings, reaction schemes, or data tables concerning the formation of novel derivatives from this specific compound cannot be provided.

Exploration of Non Biological Applications in Advanced Materials and Chemical Technologies

Role as a Key Synthetic Intermediate or Building Block in Complex Molecule Synthesis

Potential Applications in Polymer Chemistry and Materials Science (e.g., as a monomer or cross-linker)

The potential applications of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one in polymer chemistry and materials science have not been reported. There are no studies found that investigate its use as a monomer for polymerization, a cross-linking agent to modify polymer properties, or as an additive to enhance material performance.

Investigation as a Ligand in Coordination Chemistry or Organocatalysis

There is no documented investigation of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one serving as a ligand in coordination chemistry or as a catalyst in organocatalysis. The structural features of the molecule, containing nitrogen atoms with lone pairs of electrons, theoretically allow for coordination with metal centers. However, no studies have been published that explore its synthesis into metal complexes or its catalytic activity.

Applications in Analytical Chemistry (e.g., as a derivatizing agent or reagent)

No literature has been found to suggest any application of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one in the field of analytical chemistry. There are no reports of its use as a derivatizing agent to improve the analytical detection of other compounds or as a specific reagent in analytical assays.

Other Emerging Industrial or Chemical Applications

At present, there are no other emerging industrial or chemical applications for 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one reported in the public domain. Its potential utility in other sectors of the chemical industry remains unexplored and undocumented.

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Understanding of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one

A comprehensive review of scientific databases and academic journals reveals a stark lack of information on 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one. There are no published studies detailing its synthesis, physical or chemical properties, or any established analytical data such as NMR or mass spectrometry. Consequently, the current scientific understanding of this compound is virtually non-existent. While the synthesis of analogous structures, such as other acylated piperazine (B1678402) derivatives, is well-documented, no specific methodologies have been reported for the preparation of this particular molecule. The absence of any mention in chemical supplier catalogs further indicates its status as a compound that is not commercially available and has not been a target of significant synthetic effort to date.

Identification of Unexplored Reactivity and Novel Derivatization Opportunities

Given the lack of any experimental data, the reactivity of 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one can only be hypothesized based on the functional groups present in its structure. The molecule contains a tertiary amine within the piperazine ring and a ketone carbonyl group. These features suggest potential for a range of chemical transformations.

The lone pair of electrons on the nitrogen atom of the piperazine ring could be susceptible to quaternization reactions with alkyl halides. The carbonyl group could undergo reduction to the corresponding alcohol or be a site for nucleophilic addition reactions. Furthermore, the α-protons to the carbonyl group could potentially be involved in enolate formation and subsequent aldol-type reactions, although the steric hindrance from the adjacent piperazine ring might influence this reactivity.

Novel derivatization could be explored by introducing various substituents onto the piperazine ring or by modifying the propanone side chain. For instance, functionalization at the 3-position of the piperazine ring could be a potential avenue for creating a library of related compounds. However, without any foundational research, these remain purely speculative opportunities.

Future Prospects in Advanced Stereoselective Synthesis

The presence of two stereocenters at the 2- and 6-positions of the dimethylpiperazine ring (assuming a cis- or trans-relationship of the methyl groups) introduces the possibility of chirality in 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one. If a stereochemically pure isomer of 2,6-dimethylpiperazine (B42777) were used as a starting material, the resulting propanone derivative could potentially serve as a chiral building block or a ligand in asymmetric catalysis.

Future research could focus on the stereoselective synthesis of different isomers of this compound and the evaluation of their properties. The development of synthetic routes that control the stereochemistry of the piperazine ring would be a crucial first step. Subsequently, the application of these chiral derivatives in asymmetric transformations, such as enantioselective reductions or additions, could be investigated. However, this remains a distant prospect until the fundamental synthesis and characterization of the compound are established.

Potential for Development in Non-Biological Applications and Material Science

The structural motifs within 1-(2,6-Dimethylpiperazin-1-yl)propan-1-one, namely the piperazine ring and the ketone functionality, are found in various molecules with applications in material science. Piperazine derivatives have been incorporated into polymers and metal-organic frameworks (MOFs). The ketone group offers a handle for further polymerization or cross-linking reactions.

Theoretically, this compound could be explored as a monomer or a modifying agent in the synthesis of novel polymers with tailored thermal or mechanical properties. Its potential as a ligand for the formation of coordination polymers or as a component in the design of functional organic materials is another area that could be explored. Nevertheless, any potential application in material science is contingent upon the future synthesis and characterization of this scientifically uncharted molecule.

Q & A

Basic: What synthetic routes are recommended for synthesizing AP-238 in laboratory settings?

Methodological Answer:

AP-238 is synthesized via multi-step organic reactions, typically involving:

Mannich-type reactions to introduce the piperazine backbone.

Cinnamyl group incorporation using nucleophilic substitution or coupling reactions.

Purification via column chromatography or recrystallization to achieve ≥95% purity (confirmed by ¹H NMR) .

Example Protocol:

- React 2,6-dimethylpiperazine with propan-1-one derivatives under anhydrous conditions.

- Introduce the cinnamyl moiety via a Friedel-Crafts acylation or Grignard reaction.

- Optimize reaction time and temperature (e.g., 60–80°C, 12–24 hrs) to minimize by-products .

Basic: What analytical techniques are most effective for confirming AP-238’s purity and structure?

Methodological Answer:

Best Practices:

- Use deuterated solvents for NMR to avoid signal interference.

- Calibrate HPLC with certified reference standards .

Basic: What safety protocols are critical when handling AP-238 in research?

Methodological Answer:

- Toxicity Mitigation: AP-238 is a high-risk synthetic opioid with respiratory depression potential. Use fume hoods, PPE (gloves, lab coats), and emergency naloxone kits .

- Regulatory Compliance:

Advanced: How can in silico methods predict AP-238’s ADME properties, and what are their limitations?

Methodological Answer:

- Tools: Use Schrödinger’s QikProp or SwissADME to model:

- Absorption: LogP (predicted ~3.2) indicates moderate lipophilicity.

- Metabolism: CYP3A4/2D6 enzyme interactions (high affinity) .

- Limitations:

- In silico models lack in vivo validation due to AP-238’s limited pharmacokinetic data.

- Predictions may underestimate tissue-specific distribution or metabolite toxicity .

Validation Steps:

- Cross-reference predictions with in vitro hepatocyte assays for metabolic stability .

Advanced: What strategies are used to study AP-238’s structure-activity relationships (SAR)?

Methodological Answer:

Substituent Modification:

- Replace the 2,6-dimethyl groups on the piperazine ring with ethyl or methoxy groups to assess opioid receptor affinity changes.

- Modify the propan-1-one chain length to alter pharmacokinetics .

In Vitro Assays:

- Use μ-opioid receptor (MOR) binding assays (IC₅₀ values) to quantify potency.

- Compare AP-238’s efficacy to fentanyl analogs using cAMP inhibition assays .

Case Study:

- AP-238’s 2,6-dimethyl groups enhance MOR binding vs. non-methylated analogs, but increase respiratory depression risk .

Advanced: How do regulatory classifications impact AP-238’s availability in international research?

Methodological Answer:

- Legal Barriers:

- AP-238 is prohibited in Canada (Schedule I CDSA) and the U.S. (Virginia Drug Control Act), requiring DEA/FDA approvals for research use .

- In the EU, it falls under the NPS Regulation, restricting non-licensed academic access .

- Collaboration Frameworks:

- Establish material transfer agreements (MTAs) between institutions in permissible jurisdictions.

- Document compliance with the 1971 UN Convention on Psychotropic Substances for cross-border studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.